molecular formula C8H4BrN3O3 B13068970 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Katalognummer: B13068970
Molekulargewicht: 270.04 g/mol
InChI-Schlüssel: JCKLGFRSALRRBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both a pyridine and an oxadiazole ring

Vorbereitungsmethoden

The synthesis of 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 3-bromopyridine-2-carboxylic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of hydrazine derivatives and carbonyl compounds under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Analyse Chemischer Reaktionen

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid include other pyridine and oxadiazole derivatives. These compounds may have similar structures but differ in their functional groups or substituents. The uniqueness of this compound lies in its specific combination of a bromopyridine and an oxadiazole ring, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H4BrN3O3

Molekulargewicht

270.04 g/mol

IUPAC-Name

5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrN3O3/c9-4-2-1-3-10-5(4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI-Schlüssel

JCKLGFRSALRRBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)C2=NC(=NO2)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.